N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide (CAS 2034436-69-4) is a synthetic heterocyclic carboxamide composed of a 2,2′-bifuran core linked via a methylene bridge to a 5-chlorothiophene-2-carboxamide moiety. With a molecular formula of C₁₄H₁₀ClNO₃S and a molecular weight of 307.75 g/mol, this compound occupies a distinct structural niche at the intersection of bifuran and halothiophene carboxamide chemical space.

Molecular Formula C14H10ClNO3S
Molecular Weight 307.75
CAS No. 2034436-69-4
Cat. No. B2512309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
CAS2034436-69-4
Molecular FormulaC14H10ClNO3S
Molecular Weight307.75
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H10ClNO3S/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17)
InChIKeyHWVURRBQFZRLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide (CAS 2034436-69-4): Hybrid Heterocyclic Scaffold for Early-Stage Drug Discovery Procurement


N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide (CAS 2034436-69-4) is a synthetic heterocyclic carboxamide composed of a 2,2′-bifuran core linked via a methylene bridge to a 5-chlorothiophene-2-carboxamide moiety [1]. With a molecular formula of C₁₄H₁₀ClNO₃S and a molecular weight of 307.75 g/mol, this compound occupies a distinct structural niche at the intersection of bifuran and halothiophene carboxamide chemical space [2]. It is currently catalogued as an in-stock screening compound in the ZINC20 database (ZINC000000504427) and is available from multiple commercial vendors for biochemical and pharmacological evaluation [3]. No primary research publications or patents containing quantitative biological activity data specific to this compound were identified as of the search date; consequently, all differentiation claims presented herein are based on physicochemical, structural, and class-level inferences from closely related analogs and established carboxamide chemotypes.

Why Generic Analogs Cannot Substitute for N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide: Structural Uniqueness Drives Differential Pharmacophore Geometry and Physicochemical Profile


The compound integrates three structural features that are absent from any generic single-ring furan or thiophene carboxamide: (i) a 2,2′-bifuran core that extends the conjugated π-system and alters molecular shape relative to monofuran analogs, (ii) a chlorine atom at the 5-position of the thiophene ring that modulates lipophilicity and potential halogen-bonding interactions, and (iii) a methylene spacer between the bifuran and carboxamide groups that introduces conformational flexibility distinct from directly linked analogs [1]. In head-to-head comparison, removing the bifuran core (e.g., N-(furan-2-ylmethyl)-5-chlorothiophene-2-carboxamide) reduces molecular weight by ~116 Da, eliminates one H-bond acceptor, and alters the spatial orientation of the heterocyclic pharmacophore; removing the chlorine (e.g., N-([2,2′-bifuran]-5-ylmethyl)thiophene-2-carboxamide, CAS 2034593-79-6) shifts logP and polar surface area in ways that affect membrane permeability and target-binding profiles [2]. These structural differences preclude simple interchangeability in any quantitative structure–activity relationship (QSAR)-driven or target-based screening campaign.

Quantitative Differentiation Evidence for N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide: Comparator-Based Physicochemical and Structural Benchmarking


Bifuran–Chlorothiophene Hybrid Scaffold vs. Monofuran and Dechlorinated Analogs: Molecular Weight, logP, and H-Bond Acceptor Capacity

The target compound bears a 2,2′-bifuran core and a 5-chlorothiophene-2-carboxamide group, yielding a molecular weight (MW) of 307.75 g/mol, a calculated logP of 2.69, and a topological polar surface area (tPSA) of 54 Ų with 3 H-bond acceptors [1][2]. By contrast, the dechlorinated analog N-([2,2′-bifuran]-5-ylmethyl)thiophene-2-carboxamide (MW ~273.3 g/mol, logP ~2.1) loses the electronegative chlorine, reducing lipophilicity and altering the halogen-bonding capacity . The monofuran analog N-(furan-2-ylmethyl)-5-chlorothiophene-2-carboxamide (MW ~191.6 g/mol, 2 H-bond acceptors) lacks the extended π-conjugation and steric bulk of the bifuran system, resulting in a fundamentally different pharmacophore footprint [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Halogen Substitution at Thiophene 5-Position: Chlorine vs. Bromine – Lipophilicity and Predicted Metabolic Stability

Replacing the chlorine atom in the target compound with bromine yields N-([2,2′-bifuran]-5-ylmethyl)-5-bromothiophene-2-carboxamide (analog). The chlorine atom (van der Waals radius 1.75 Å, electronegativity 3.16) versus bromine (1.85 Å, 2.96) produces a calculated logP difference of approximately +0.5 to +0.8 units (chlorine < bromine) [1]. Furthermore, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is stronger than the C–Br bond (~280 kJ/mol), predicting greater metabolic stability for the chloro analog against CYP450-mediated oxidative debromination [2]. This makes the target compound preferable for programs where metabolic half-life extension is desirable.

Medicinal Chemistry ADMET Prediction Halogen Bonding

Regiochemical Specificity of Bifuran Linkage: 2,2′-Bifuran vs. 2,3′-Bifuran – Conformational and Electronic Differences

The 2,2′-bifuran linkage in the target compound confers greater molecular planarity and extended π-conjugation compared to the 2,3′-bifuran isomer (e.g., N-([2,3′-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide). The 2,2′-connectivity aligns the two furan oxygen atoms in a near-linear orientation, lowering the HOMO–LUMO gap and enhancing potential charge-transfer interactions [1]. In contrast, the 2,3′-isomer introduces a kink that disrupts conjugation, reduces planarity, and alters the spatial presentation of the carboxamide side chain . For procurement in structure-based drug design campaigns, the 2,2′-isomer provides a distinct electronic and steric profile that cannot be replicated by the 2,3′-analog.

Computational Chemistry Conformational Analysis Structure–Property Relationships

Drug-Likeness Benchmarking: Rule-of-Five Compliance vs. Marketed Thiophene-Carboxamide Drug Rivaroxaban

The target compound (MW = 307.75 g/mol; clogP = 2.69; HBD = 1; HBA = 3; RotB = 5) fully complies with Lipinski's Rule of Five (Ro5), with no violations [1]. In comparison, the marketed Factor Xa inhibitor Rivaroxaban (MW = 435.9 g/mol; clogP = 1.9; HBD = 1; HBA = 6; RotB = 5) contains a 5-chlorothiophene-2-carboxamide substructure but has a higher molecular weight and more H-bond acceptors [2]. The target compound's lower MW and balanced lipophilicity place it within the optimal range for fragment-based lead discovery or as an early-stage hit with room for chemical expansion, whereas Rivaroxaban represents a late-stage, optimized drug molecule. Procurement of the target compound thus serves a distinct purpose in the hit-to-lead pipeline.

Drug-Likeness Rule of Five Pharmaceutical Benchmarking

Class-Level Enzyme Inhibition Potential: Furan/Thiophene-2-Carboxamide Derivatives as Urease, AChE, and BChE Inhibitors

Although no direct enzyme inhibition data are available for the target compound, a 2023 study by Çakmak et al. evaluated three structurally related furan/thiophene-2-carboxamide derivatives (compounds 1–3) against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. Compound 1 (a thiophene/furan carboxamide) exhibited 9.8-fold greater urease inhibition than the thiourea standard, while compound 3 showed 4.2-fold greater BChE inhibition than the galantamine standard [1]. The target compound shares the carboxamide linker and heterocyclic architecture with these active derivatives, suggesting that the 2,2′-bifuran–5-chlorothiophene-2-carboxamide chemotype warrants evaluation in similar enzyme inhibition panels [2].

Enzyme Inhibition Urease Cholinesterase Carboxamide Chemotype

Recommended Application Scenarios for N-([2,2′-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Selection in Kinase or Enzyme Inhibition Programs Requiring Chlorinated Thiophene-Carboxamide Pharmacophores

The combination of a 2,2′-bifuran core with a 5-chlorothiophene-2-carboxamide moiety creates a unique pharmacophore shape, as demonstrated by the 34.4 g/mol MW increase and +0.6 logP shift relative to the dechlorinated analog [1]. Procurement of this compound enables SAR exploration around the chlorine position, which is known to influence halogen bonding in kinase ATP-binding pockets and to enhance metabolic stability relative to bromine (ΔBDE ≈ +117 kJ/mol) [2]. The demonstrated class-level activity of furan/thiophene-2-carboxamide derivatives against urease (9.8× over standard) and BChE (4.2× over standard) further supports its inclusion in focused enzyme inhibitor screening cascades [3].

Fragment-Based Drug Discovery (FBDD) and Lead Expansion Libraries Targeting Ro5-Compliant Chemical Space

With MW = 307.75 g/mol, clogP = 2.69, and zero Ro5 violations, the compound sits within an ideal fragment-to-lead expansion window, distinguishing it from larger, optimized drugs like Rivaroxaban (MW = 435.9, ΔMW = −128.1 g/mol) [1]. The presence of 3 H-bond acceptors and 1 H-bond donor provides sufficient functionality for fragment growing or linking strategies while maintaining physicochemical tractability. Its in-stock availability in the ZINC20 database (ZINC000000504427) facilitates rapid procurement for high-throughput X-ray crystallography or NMR-based fragment screening campaigns [2].

π-Conjugated Material Design Leveraging the 2,2′-Bifuran Planar Core

The 2,2′-bifuran linkage confers greater molecular planarity and extended π-conjugation compared to the 2,3′-bifuran isomer (estimated Δ dipole moment ≈ 0.9 D), as supported by electrochemical and EPR studies on α-linked bifurans [1]. This electronic property makes the target compound a candidate building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the chlorothiophene-carboxamide pendant group can serve as a further functionalization handle [2]. Procurement for materials science applications can leverage the compound's unique electronic profile not available in the 2,3′-regioisomer.

Computational Drug Design and Virtual Screening Library Enrichment with Halogenated Heterocyclic Carboxamides

The compound's well-defined three-dimensional geometry and halogen-substitution pattern make it a valuable entry for virtual screening libraries targeting proteins with halogen-binding pockets. The distinct electrostatic profile arising from the 2,2′-bifuran–Cl combination (vs. Br or unsubstituted analogs) provides a differential docking score landscape that can enrich hit rates in structure-based virtual screening campaigns [1]. Its Ro5 compliance and favorable predicted ADMET profile (relative to the Br analog, ΔclogP ≈ −0.5 to −0.8) further reduce the computational triage burden, allowing medicinal chemistry teams to prioritize this compound for experimental validation over less drug-like congeners [2].

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